

A Comparative Guide to the Bioequivalence of Lisinopril Dihydrate Formulations

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This guide provides a comprehensive comparison of the bioequivalence of different **lisinopril dihydrate** formulations based on publicly available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the pharmaceutical equivalence and pharmacokinetic profiles of generic and innovator lisinopril products.

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the treatment of hypertension and heart failure.[1] For a generic lisinopril formulation to be considered bioequivalent to the reference product, it must exhibit a similar rate and extent of absorption. This is typically assessed by comparing key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Tmax).

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters from various bioequivalence studies conducted on different **lisinopril dihydrate** formulations. These studies typically involve a randomized, crossover design in healthy adult volunteers.

Table 1: Bioequivalence Study of Two 20 mg Lisinopril Tablet Formulations (Test vs. Reference)



Pharmacokinet ic Parameter	Test Formulation (Adicanil)	Reference Formulation	90% Confidence Interval	Point Estimate
AUC(0-last) (ng·h/mL)	-	-	95.38% - 105.94%	100.52%
AUC(0-infinity) (ng·h/mL)	-	-	94.01% - 103.47%	98.63%
Cmax (ng/mL)	-	-	92.34% - 103.97%	97.98%

Data from a study involving 24 healthy volunteers who received a single 20 mg oral dose of each formulation.[2] The results demonstrate that the 90% confidence intervals for the geometric mean ratios of AUC and Cmax fall within the accepted bioequivalence range of 80-125%.[2]

Table 2: Bioequivalence Study of Two 20 mg Lisinopril Tablet Brands (Lisotec vs. Zestril)

Pharmacokinetic Parameter	Test Formulation (Lisotec)	Reference Formulation (Zestril)	Statistical Significance
AUC(0-t)	-	-	No significant difference
AUC(0-proportional)	-	-	No significant difference
Cmax	-	-	No significant difference
Tmax	-	-	No significant difference
T(1/2)	-	-	No significant difference



This study was a randomized, cross-over trial in 28 healthy volunteers. The analysis of variance (ANOVA) showed no significant difference between the two formulations, and the 90% confidence intervals were within the acceptable range for bioequivalence.[3]

Table 3: Bioequivalence of Lisinopril Oral Solution vs. Zestril® Tablets (10 mg)

Pharmacokinetic Parameter	Condition	Geometric Mean Ratio (Oral Solution/Tablet)	90% Confidence Interval
Cmax	Fasted	0.94	0.83 – 1.06
AUC(0-inf)	Fasted	0.94	0.86 – 1.02

This study demonstrated that the lisinopril oral solution and Zestril® tablets are bioequivalent under fasted conditions.[4] A high-fat meal was found to decrease the systemic exposure to lisinopril for both products by 30-40%.[4]

Experimental Protocols

The methodologies employed in these bioequivalence studies are crucial for the interpretation of the results. Below are detailed descriptions of the typical experimental protocols.

Study Design

The majority of lisinopril bioequivalence studies utilize a randomized, two-period, two-sequence, crossover design.[2][3][5][6] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period, typically one to two weeks, separates the two treatment periods to ensure the complete elimination of the drug from the body before the administration of the next formulation.[3][5][6] Studies are often conducted under fasting conditions, requiring subjects to fast overnight before drug administration.[6]

Subject Population

The studies are generally conducted in healthy adult volunteers, typically between the ages of 18 and 55.[6][7] Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria and have no contraindications to lisinopril administration.[7]



Drug Administration and Blood Sampling

A single oral dose of the test and reference lisinopril formulations is administered to the subjects with a standardized volume of water.[8] Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes a predose sample (0 hours) and multiple post-dose samples at intervals such as 1, 2, 4, 6, 7, 8, 10, 12, 24, and 48 hours.[6]

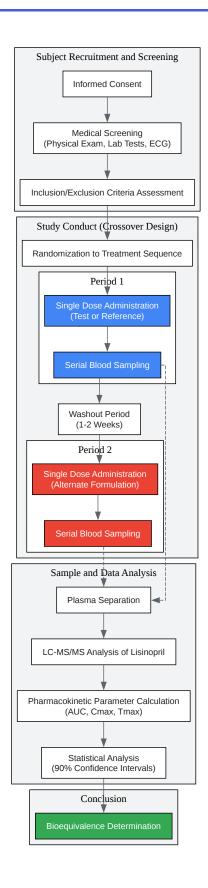
Analytical Method

The concentration of lisinopril in the collected plasma samples is determined using a validated analytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] This method offers high sensitivity and selectivity for the quantification of lisinopril in biological matrices.[9] The validation of the analytical method ensures its accuracy, precision, linearity, and stability.[10]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a bioequivalence study for **lisinopril dihydrate** formulations.





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